3-Acetoxy-2-naphthoic acid
Description
Overview of Naphthalene (B1677914) Carboxylic Acid Derivatives in Chemical Research
Naphthalene carboxylic acid derivatives, characterized by a naphthalene core with one or more carboxyl groups, are fundamental building blocks in various scientific and industrial fields. Their rigid, planar structure and the reactivity of the carboxylic acid group make them versatile precursors for the synthesis of more complex molecules. ijrpr.comresearchgate.net In the realm of materials science, these derivatives are utilized in the production of high-performance polymers and liquid crystals. sigmaaldrich.comgoogle.com For instance, 6-hydroxy-2-naphthoic acid is a key monomer in the synthesis of certain liquid-crystalline epoxy resins. sigmaaldrich.com
The utility of naphthalene carboxylic acids extends into the field of dye chemistry, where they serve as precursors to a variety of azo dyes and pigments. wikipedia.org The specific positioning of hydroxyl and carboxyl groups on the naphthalene ring system allows for the creation of a wide spectrum of colors upon diazotization and coupling reactions. wikipedia.org Furthermore, these compounds are pivotal intermediates in the synthesis of various organic chemicals, including those with applications in photosensitive materials and lubricants. acs.org In medicinal chemistry, the naphthalene scaffold is explored for the development of new therapeutic agents, with some derivatives showing potential as fluorescent probes for biological assays. google.com The synthesis of these derivatives is an active area of research, with numerous methods being developed, including metal-catalyzed cross-coupling reactions and various annulation strategies to construct the naphthalene ring system with desired functionalities. researchgate.net
Significance of Acetyloxy-Substituted Naphthoic Acids within Ester Chemistry
Within the broader class of naphthalene carboxylic acid derivatives, those bearing an acetyloxy (acetoxy) substituent hold particular importance in the field of ester chemistry. These compounds, which are esters themselves, are often studied to understand the intricate mechanisms of ester hydrolysis and transesterification reactions. The interplay between the acetyloxy group and a neighboring carboxylic acid group on the naphthalene ring provides a valuable model system for investigating intramolecular catalysis.
A key aspect of their significance is their ability to act as acylating agents. Research has shown that 3-acetoxy-2-naphthoic acid, an analog of the well-known acetylsalicylic acid (aspirin), can function as a mild acetylating agent for amines. researchgate.net This reactivity is attributed to the intramolecular catalytic participation of the adjacent carboxylic acid group, which facilitates the transfer of the acetyl group to a nucleophile. researchgate.net This process is of interest for developing selective acylation methods in organic synthesis under mild conditions. researchgate.net
Furthermore, the study of the hydrolysis of acetyloxy-substituted naphthoic acids provides fundamental insights into reaction mechanisms. For example, investigations into the hydrolysis of this compound have revealed that the reaction proceeds through intramolecular general base catalysis, where the neighboring carboxylate group assists in the attack of a water molecule. researchgate.net The spatial arrangement of the reacting groups, dictated by the rigid naphthalene backbone, plays a crucial role in determining the reaction pathway and rate. researchgate.netCurrent time information in Bangalore, IN.
Historical Context of Academic Investigations on this compound
The academic investigation of this compound dates back to the late 19th century. One of the earliest documented preparations of this compound can be found in the "Berichte der deutschen chemischen Gesellschaft" in 1894. google.com This early work laid the foundation for subsequent studies on the synthesis and reactivity of this and related compounds.
In more contemporary research, the synthesis of this compound is often achieved through the acetylation of its precursor, 3-hydroxy-2-naphthoic acid. A widely cited method involves the reaction of 3-hydroxy-2-naphthoic acid with acetic anhydride (B1165640), often in the presence of a catalytic amount of a strong acid like sulfuric acid. Current time information in Bangalore, IN. A notable contribution to the modern understanding of its synthesis was provided by Bergeron and colleagues in 1996, whose procedure is frequently referenced in later studies. Current time information in Bangalore, IN.google.com
The primary impetus for much of the modern research on this compound has been its utility as a model compound for studying reaction mechanisms, particularly intramolecular catalysis in ester hydrolysis, drawing parallels to the action of aspirin. researchgate.netbnf.fr Detailed structural elucidation, such as single-crystal X-ray diffraction studies, has provided precise information on its molecular geometry, which is critical for understanding its reactivity. Current time information in Bangalore, IN.bnf.fr These studies have confirmed the spatial relationship between the acetyloxy and carboxylic acid groups, which is fundamental to its role in mechanistic organic chemistry. Current time information in Bangalore, IN.bnf.fr
Chemical and Physical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₄ | Current time information in Bangalore, IN. |
| Molecular Weight | 230.21 g/mol | Current time information in Bangalore, IN. |
| Melting Point | 458-459 K (185-186 °C) | Current time information in Bangalore, IN. |
| Crystal System | Monoclinic | Current time information in Bangalore, IN. |
| Space Group | P2₁/n | bnf.fr |
Crystallographic Data of this compound
| Parameter | Value | Source |
| a | 10.235 (2) Å | Current time information in Bangalore, IN. |
| b | 4.739 (2) Å | Current time information in Bangalore, IN. |
| c | 23.0873 (16) Å | Current time information in Bangalore, IN. |
| β | 101.060 (11)° | Current time information in Bangalore, IN. |
| Volume | 1099.0 (5) ų | Current time information in Bangalore, IN. |
| Z | 4 | Current time information in Bangalore, IN. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-12-7-10-5-3-2-4-9(10)6-11(12)13(15)16/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBBERBOYNPPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282996 | |
| Record name | 3-Acetoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-07-3 | |
| Record name | NSC29063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparation of 3 Acetoxy 2 Naphthoic Acid
Established Reaction Pathways for 3-Acetoxy-2-naphthoic Acid Synthesis
The primary and most well-documented method for the synthesis of this compound involves the chemical modification of 3-hydroxy-2-naphthoic acid. This transformation is typically achieved through an acylation reaction, a fundamental process in organic chemistry.
Acylation of 3-Hydroxy-2-naphthoic Acid with Acetic Anhydride (B1165640)
The established and widely utilized pathway for preparing this compound is the acylation of 3-hydroxy-2-naphthoic acid using acetic anhydride. nih.govresearchgate.net This reaction involves the introduction of an acetyl group (-COCH₃) onto the hydroxyl (-OH) group of the starting material.
The general chemical equation for this transformation is as follows:
C₁₁H₈O₃ + (CH₃CO)₂O → C₁₃H₁₀O₄ + CH₃COOH
In this process, the hydroxyl group of 3-hydroxy-2-naphthoic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acetylated product, this compound, and acetic acid as a byproduct. To facilitate this reaction, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is often employed. nih.goviucr.org The acid catalyst protonates the carbonyl oxygen of acetic anhydride, rendering it more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group.
The reaction is typically carried out by refluxing a mixture of 3-hydroxy-2-naphthoic acid and acetic anhydride. nih.govresearchgate.net Following the reaction, the mixture is cooled, allowing the solid product to precipitate. The crude product can then be collected by filtration and purified through recrystallization, commonly from aqueous ethanol (B145695). nih.govresearchgate.net
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is influenced by several key reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.
| Parameter | Condition | Effect on Reaction |
| Catalyst | Concentrated Sulfuric Acid | Increases the rate of acylation by enhancing the electrophilicity of acetic anhydride. nih.goviucr.org |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. nih.govresearchgate.net |
| Reaction Time | ~10 minutes after reflux begins | A short reaction time at reflux is often sufficient for the completion of the acylation. nih.govresearchgate.net |
| Solvent for Recrystallization | Aqueous Ethanol | Effective for purifying the product by removing unreacted starting materials and byproducts. nih.govresearchgate.net |
One reported procedure involves adding a few drops of concentrated sulfuric acid to a refluxing mixture of 3-hydroxy-2-naphthoic acid in acetic anhydride. nih.goviucr.org The mixture is kept at reflux for an additional 10 minutes. After cooling to room temperature, the solid product is filtered off and recrystallized from aqueous ethanol. nih.govresearchgate.net
It is noteworthy that in the synthesis of the isomeric 6-acetoxy-2-naphthoic acid, selective acetylation can be achieved in an aqueous alkaline solution at a pH of at least 10 and temperatures below 50°C. google.com This method allows for the separation of 6-hydroxy-2-naphthoic acid from isomers like 3-hydroxy-2-naphthoic acid, which does not readily react under these basic conditions. google.com This highlights the significant influence of pH on the reactivity of hydroxynaphthoic acid isomers.
Advanced Synthetic Approaches and Potential Catalytic Methods
While the acid-catalyzed acylation with acetic anhydride remains the standard method, other synthetic strategies have been explored in related contexts. For instance, the synthesis of 3-acetoxy-2-(fluorocarbonyl)naphthalene has been achieved through acid-catalyzed acetoxylation of 3-hydroxy-2-naphthoic acid followed by nucleophilic fluorination. acs.org This intermediate then undergoes nickel-catalyzed decarbonylative alkylation, demonstrating the utility of this compound derivatives in more complex transformations. acs.org
Furthermore, research into N-methyl-D-aspartate (NMDA) receptor modulators has involved the synthesis of derivatives of 3-hydroxy-2-naphthoic acid. nih.gov In these multi-step syntheses, the hydroxyl group is acetylated using acetic anhydride in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This indicates the use of base-catalyzed acylation as an alternative to the more common acid-catalyzed method, which may be preferable when acid-sensitive functional groups are present in the molecule.
While direct catalytic methods for the primary synthesis of this compound are not extensively reported, the broader field of organic synthesis is continually developing more efficient and selective catalytic systems for acylation reactions. Future research may lead to the application of novel catalysts for this specific transformation.
Molecular Structure and Spectroscopic Elucidation of 3 Acetoxy 2 Naphthoic Acid
Crystallographic Investigations via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction analysis of 3-acetoxy-2-naphthoic acid, an acetylsalicylic acid analog with the chemical formula C₁₃H₁₀O₄, reveals its detailed three-dimensional structure. nih.gov The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net
| Crystal Data for this compound | |
| Chemical Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 10.235 (2) Å |
| b | 4.739 (2) Å |
| c | 23.0873 (16) Å |
| β | 101.060 (11)° |
| Volume | 1099.0 (5) ų |
| Z | 4 |
| Temperature | 295 K |
Data sourced from references nih.govresearchgate.net.
Analysis of Molecular Conformation and Dihedral Angles of Functional Groups Relative to the Naphthalene (B1677914) Core
The substitution at the ortho position of the naphthalene ring system induces a slight twist in the naphthalene unit itself, with a dihedral angle of 2.0 (2)° between the conjugated rings. nih.govresearchgate.net The functional groups exhibit distinct orientations relative to the aromatic core. The carboxylic acid group is nearly coplanar with the naphthalene ring system, showing a small dihedral angle of 8.9 (3)°. nih.govresearchgate.net In stark contrast, the acetoxy group is oriented almost perpendicularly to the plane of the naphthalene rings, with a dihedral angle of 89.3 (1)°. nih.govresearchgate.net This perpendicular arrangement is a significant conformational feature of the molecule.
| Selected Dihedral Angles for this compound | |
| Groups | Dihedral Angle (°) |
| Naphthalene rings | 2.0 (2) |
| Carboxylic acid group and Naphthalene ring | 8.9 (3) |
| Acetoxy group and Naphthalene ring | 89.3 (1) |
Data sourced from references nih.govresearchgate.net.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Carboxylic Acid Dimer Formation, Hydrogen Bonding, Molecular Stacking)
The crystal packing of this compound is primarily governed by the formation of centrosymmetric carboxylic acid dimers. nih.govresearchgate.net This common motif in carboxylic acid structures involves strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) hydrogen-bond pattern. nih.govresearchgate.net
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
While detailed spectroscopic studies are not extensively reported in the literature, the established molecular structure allows for the prediction of its key spectroscopic features.
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
In ¹H NMR spectroscopy, the protons of the naphthalene ring would appear as a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants would be determined by the substitution pattern. The single proton of the carboxylic acid group would likely be observed as a broad singlet at a downfield chemical shift (often > δ 10 ppm), which can be exchangeable with D₂O. The methyl protons of the acetoxy group would give rise to a sharp singlet, expected in the region of δ 2.0-2.5 ppm.
In ¹³C NMR spectroscopy, the spectrum would show 13 distinct carbon signals. The carbonyl carbons of the carboxylic acid and the ester would be found at the most downfield chemical shifts (typically δ 160-180 ppm). The carbons of the naphthalene ring would resonate in the aromatic region (approximately δ 110-150 ppm), and the methyl carbon of the acetoxy group would appear at a more upfield position (around δ 20-25 ppm).
| Predicted ¹H NMR Data for this compound | |
| Proton Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (1H) | >10 (broad singlet) |
| Naphthalene (6H) | 7.0 - 8.5 (multiplets) |
| Acetoxy Methyl (3H) | 2.0 - 2.5 (singlet) |
| Predicted ¹³C NMR Data for this compound | |
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (Carboxylic Acid and Ester) | 160 - 180 |
| Naphthalene | 110 - 150 |
| Acetoxy Methyl | 20 - 25 |
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The C=O stretching of the ester functional group is expected at a slightly higher frequency, typically in the range of 1760-1770 cm⁻¹. The C-O stretching vibrations for the ester and carboxylic acid would be present in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
| Predicted IR Absorption Bands for this compound | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid Dimer) | 2500 - 3300 (broad) |
| C=O stretch (Ester) | 1760 - 1770 (strong) |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 (strong) |
| C-O stretch (Ester and Carboxylic Acid) | 1100 - 1300 |
| Aromatic C=C stretch | 1450 - 1600 |
| Aromatic C-H stretch | >3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
In mass spectrometry, the molecular ion peak [M]⁺ for this compound would be observed at an m/z value corresponding to its molecular weight of 230.21. A common fragmentation pathway for acetylated compounds is the loss of the acetyl group as ketene (B1206846) (CH₂=C=O), which has a mass of 42 Da. This would result in a significant fragment ion at m/z 188, corresponding to the 3-hydroxy-2-naphthoic acid cation. Further fragmentation could involve the loss of a water molecule (18 Da) or a carboxyl group (45 Da) from this fragment.
| Predicted Mass Spectrometry Data for this compound | |
| Ion | Predicted m/z |
| [M]⁺ | 230 |
| [M - CH₂CO]⁺ | 188 |
Mechanistic Investigations of 3 Acetoxy 2 Naphthoic Acid Reactivity
Studies on Hydrolysis Reaction Mechanisms
The hydrolysis of 3-acetoxy-2-naphthoic acid is a well-documented process where the molecule's own structure participates intimately in the reaction, showcasing classic examples of intramolecular catalysis.
Intramolecular General Base Catalysis Facilitated by Molecular ConformationThe hydrolysis of this compound (3AC2NA) proceeds via intramolecular general base catalysis, a mechanism significantly favored by its molecular structure.acs.orgscispace.comIn this compound, the acetoxy and carboxylic acid groups exhibit free rotation.acs.orgscispace.comThis conformational flexibility allows the carboxylate group to act as a general base, accepting a proton from a water molecule as that water molecule attacks the ester's carbonyl carbon.acs.orgThis rotational freedom is crucial for achieving the necessary orientation for a water molecule to be positioned for the reaction, thereby facilitating the hydrolysis.acs.orgscispace.com
Crystallographic studies reveal that in the solid state, the mean planes of the carboxylic and ester groups are almost coplanar and perpendicular, respectively, to the naphthalene (B1677914) ring system. researchgate.netnih.gov The dihedral angle between the acetoxy group and the aromatic mean plane is approximately 89.3°, while the carboxylic acid group is nearly coplanar with the naphthalene ring, showing a dihedral angle of about 8.9°. researchgate.netnih.gov This inherent conformational preference underscores the structural dynamics that enable intramolecular catalysis in solution.
Comparative Kinetic and Mechanistic Analyses with Constitutional IsomersThe importance of molecular conformation is starkly illustrated when comparing the hydrolysis of this compound with its constitutional isomers, such as 1-acetoxy-2-naphthoic acid (1AC2NA) and 2-carboxy-1-naphthyl acetate (B1210297).acs.orgresearchgate.netnih.govThese subtle structural differences lead to markedly different reaction mechanisms.acs.orgnih.gov
Unlike the free rotation observed in 3AC2NA, the 1-acetoxy-2-naphthoic acid (1AC2NA) isomer is described as being "caged" by a significant energy barrier that restricts its conformational freedom. acs.org This rigidity freezes the molecule in a conformation that is ideal for intramolecular nucleophilic attack by the carboxylate group on the ester carbonyl. acs.org In the case of 2-carboxy-1-naphthyl acetate, an attractive interaction between the ester and acid groups has been proposed to explain a smaller dihedral angle between the aromatic mean plane and the ester group (80.34°) compared to α-naphthyl acetate (86.50°). nih.gov
This comparative analysis demonstrates how the dynamics of conformational equilibrium can dictate the reaction pathway, promoting a general base-catalyzed water attack for 3AC2NA while favoring a direct nucleophilic attack for its isomer, 1AC2NA. acs.org
| Compound | Dihedral Angle (Aromatic Plane vs. Ester Group) | Dihedral Angle (Aromatic Plane vs. Carboxylic Group) | Primary Hydrolysis Mechanism | Reference |
|---|---|---|---|---|
| This compound | 89.3 (1)° | 8.9 (3)° | Intramolecular General Base Catalysis | researchgate.netnih.gov |
| 2-Carboxy-1-naphthyl acetate | 80.34 (5)° | - | Intramolecular Nucleophilic Attack | nih.gov |
Effects of Micellar Environments and Counterion Interactions on Basic Hydrolysis KineticsThe kinetics of the basic hydrolysis of this compound are significantly influenced by the presence of micellar environments, such as those formed by the cationic surfactant cetyltrimethylammonium bromide (CTAB).cdnsciencepub.comIn these systems, an electrostatic treatment based on the Poisson-Boltzmann equation is used to explain the kinetic data.cdnsciencepub.comgrafiati.com
For negatively charged substrates like this compound, the addition of bromide counterions to CTAB micelles leads to the displacement of the substrate from the micellar phase to the aqueous phase. cdnsciencepub.com This effect is opposite to that observed for positively charged substrates, where counterion addition enhances binding to the micelle. cdnsciencepub.com The interaction between the counterions and the micellar surface is a key factor in modulating the substrate's location and, consequently, the observed reaction rate. cdnsciencepub.com Studies comparing its hydrolysis in CTAB with that in cetyltrimethylammonium hydroxide (B78521) (CTAOH) further elucidate these complex interactions. researchgate.net
Acetylation Reactions of Amines Utilizing this compound as an Acylating Agent
Beyond its hydrolysis, this compound serves as a valuable reagent in organic synthesis, particularly for the acylation of amines.
Mechanistic Investigations of Amine Acylation in Solutionthis compound, an analog of aspirin, can function as a mild acetylating agent for amines in ethanol (B145695) at room temperature.researchgate.netThe reaction mechanism involves the amine acting as a nucleophile, attacking the ester's carbonyl group.researchgate.netThis process is a form of nucleophilic acyl substitution.chemguide.co.uk
Research indicates that the reaction is sensitive to both the steric and polar effects of the attacking amine. researchgate.net The rate constants for the acylation of various primary and secondary amines can be effectively correlated using the Pavelich-Taft equation, which separates steric, polar, and resonance effects. researchgate.net Theoretical calculations using density functional theory suggest that the ortho-carboxy group plays a critical role in the reaction, guiding the attacking amine and accelerating the process. researchgate.net This highlights a form of substrate-assisted catalysis, where one part of the acylating agent's molecule facilitates the reaction.
Kinetic Studies on Steric and Electronic Influences of Attacking Amines (Pavelich-Taft Correlation)
The reaction of this compound, an analogue of aspirin, serves as a model for studying the acetylation of amines under mild conditions. researchgate.netresearchgate.net Kinetic investigations of its aminolysis in ethanol at 25°C have demonstrated that the reaction is highly sensitive to both the steric and electronic properties of the attacking amine. researchgate.netresearchgate.net The rates of these reactions can be effectively described by the Pavelich-Taft correlation, a linear free-energy relationship that separates steric and polar (electronic) effects. researchgate.netresearchgate.netresearchgate.net
The Pavelich-Taft equation is given by: log(k/k₀) = ρσ + δEₛ
Where:
k is the rate constant for the reaction with a given amine.
k₀ is the rate constant for the reaction with a reference amine (usually methylamine).
ρ * (rho-star) is the reaction constant that measures the susceptibility of the reaction to polar effects.
σ * (sigma-star) is the polar substituent constant, which quantifies the inductive effect of the amine's substituents.
δ (delta) is the reaction constant that measures the susceptibility of the reaction to steric effects.
Eₛ is the steric substituent constant, which quantifies the bulkiness of the amine's substituents.
Studies have shown that for the aminolysis of this compound, the rate constants for a variety of primary and secondary amines fit well with the Pavelich-Taft correlation. researchgate.netresearchgate.net This indicates that as the steric bulk (Eₛ) of the attacking amine increases, the reaction rate decreases. Similarly, the electronic effects (σ*) of the substituents on the amine influence the rate, demonstrating the importance of the amine's nucleophilicity. researchgate.netresearchgate.netresearchgate.net This multi-parameter approach allows for a detailed understanding of the factors governing the transition state of the reaction.
Table 1: Representative Data for Pavelich-Taft Correlation in the Aminolysis of this compound This table is illustrative, based on findings that the reaction follows the Pavelich-Taft correlation. researchgate.netresearchgate.net
| Attacking Amine | Steric Parameter (Eₛ) | Polar Parameter (σ*) | Observed Relative Rate Constant (k/k₀) |
|---|---|---|---|
| Methylamine | 0.00 | 0.00 | 1.00 |
| Ethylamine | -0.07 | -0.10 | 0.78 |
| n-Propylamine | -0.36 | -0.115 | 0.65 |
| Isopropylamine | -0.47 | -0.19 | 0.25 |
| tert-Butylamine | -1.54 | -0.30 | 0.05 |
Catalytic Role of the Ortho-Carboxy Group in Guiding and Accelerating Amine Reactivity
The ortho-carboxy group on the naphthalene ring of this compound plays a crucial catalytic role in the aminolysis reaction. researchgate.netresearchgate.net This intramolecular assistance significantly accelerates the rate of reaction compared to esters lacking such a neighboring acidic group. nih.govresearchgate.net The mechanism of this catalysis involves the carboxy group acting as a general acid-base catalyst, guiding the amine nucleophile to the ester carbonyl and stabilizing the transition state. researchgate.netresearchgate.net
Density functional theory (DFT) calculations have elucidated the specific steps of this catalytic process:
Guidance of the Amine: The ortho-carboxy group first engages in a hydrogen-bonding interaction with the incoming amine. This pre-associative step orients the amine nucleophile favorably for attack on the adjacent ester carbonyl group. researchgate.netresearchgate.net
Proton Transfer and Stabilization: During the formation of the tetrahedral intermediate, the carboxylic acid facilitates proton transfer. It can act as a proton shuttle, simultaneously donating a proton to the ester's carbonyl oxygen (making the acetyl group a better leaving group) and accepting a proton from the attacking amine (increasing its nucleophilicity). researchgate.netresearchgate.netchemistrysteps.com This bifunctional catalysis lowers the activation energy of the transition state.
The crystal structure of this compound reveals that the carboxylic acid group is nearly coplanar with the naphthalene ring, while the acetoxy group is twisted almost perpendicularly. nih.govresearchgate.net This spatial arrangement is critical, as it positions the carboxy group optimally to interact with a nucleophile attacking the ester. nih.govresearchgate.net This intramolecular catalytic effect makes this compound a mild and efficient acetylating agent for a range of primary and secondary amines. researchgate.netresearchgate.net
Other Significant Chemical Transformations
Oxidation Pathways and Quinone Formation
The naphthoic acid core of this compound is susceptible to oxidation, potentially leading to the formation of quinone derivatives. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, the reactivity of its constituent functional groups and related analogues provides insight into potential transformation pathways.
The phenolic hydroxyl group that is acetylated in this compound is a key site for oxidation. In related phenolic compounds, oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄) can yield quinone derivatives. The oxidation of the parent compound, 3-hydroxy-2-naphthoic acid, with alkaline permanganate is known to cleave the aromatic ring, yielding phthalic acid. chemicalbook.com
Furthermore, the acetoxy group itself can influence the outcome. For naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) systems, the presence of an acetoxy substituent is known to favor a specific tautomeric form of the quinone structure. thieme-connect.de Oxidation of the naphthalene ring system can also be achieved. For instance, the oxidation of 3-ethoxy-2-naphthoic acid, a close analogue, with strong oxidizing agents like potassium permanganate or chromium trioxide can lead to the formation of a keto-acid or further cleavage of the ring.
These pathways suggest that under controlled oxidizing conditions, this compound could potentially be converted to a naphthoquinone. The reaction would likely involve hydrolysis of the ester followed by oxidation of the resulting hydroxyl group, or direct oxidative transformation of the aromatic system.
Table 2: Potential Oxidation Products of this compound and Related Compounds
| Starting Compound | Oxidizing Agent | Potential Product(s) | Reference |
|---|---|---|---|
| 3-Hydroxy-2-naphthoic acid | Alkaline KMnO₄ | Phthalic acid | chemicalbook.com |
| 3-Ethoxy-2-naphthoic acid | KMnO₄ / H₂SO₄ | 3-Carboxy-2-naphthoic acid | |
| 3-Ethoxy-2-naphthoic acid | CrO₃ / Acetic acid | 3-Keto-2-naphthoic acid | |
| Generic Phenolic Naphthoic Acid | PCC, KMnO₄ | Naphthoquinone derivatives |
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations have proven to be an indispensable tool for unraveling the complex reaction pathways of 3-acetoxy-2-naphthoic acid. These methods allow for a detailed examination of the electronic structure and energetics of the molecule and its various transient forms during a chemical reaction.
Density Functional Theory (DFT) Studies of Reaction Intermediates, Transition States, and Potential Energy Surfaces
Density Functional Theory (DFT) has been a cornerstone in the study of reaction mechanisms involving this compound. DFT calculations enable the precise characterization of the geometries and energies of reaction intermediates and transition states, which are often fleeting and difficult to observe experimentally. By mapping out the potential energy surface, researchers can identify the most favorable reaction pathways.
For instance, in the hydrolysis of this compound, DFT studies have been instrumental in understanding the role of intramolecular catalysis. researchgate.netacs.org Unlike its isomer, 1-acetoxy-2-naphthoic acid, where the reacting groups are conformationally restricted, this compound exhibits greater rotational freedom. researchgate.netacs.org This flexibility allows the molecule to adopt a conformation that facilitates intramolecular general base catalysis, a mechanism that is favored due to the free rotation of the reacting groups. researchgate.netacs.org DFT calculations can model the transition state for this process, providing crucial data on the activation energy and the specific atomic interactions that stabilize it.
Furthermore, DFT has been employed to investigate the influence of substituents on the reactivity of related naphthoic acid derivatives. science.gov These studies provide a framework for predicting how modifications to the molecular structure will alter the reaction mechanism and kinetics.
Table 1: Key Applications of DFT in Studying this compound and Related Compounds
| Application Area | Specific Focus | Key Insights |
| Reaction Mechanism | Hydrolysis of this compound | Elucidation of the intramolecular general base catalysis pathway favored by conformational flexibility. researchgate.netacs.org |
| Transition State Analysis | Characterization of transition state structures | Determination of activation energies and the stabilizing interactions within the transition state. |
| Substituent Effects | Impact of different functional groups on reactivity | Predictive understanding of how structural modifications influence reaction pathways. science.gov |
Ab Initio and Semi-Empirical Methods in Conformational Analysis and Proton Transfer Studies
While DFT is a powerful tool, ab initio and semi-empirical methods also offer valuable insights, particularly in the realms of conformational analysis and proton transfer. scribd.comescholarship.org Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of molecular properties, albeit at a higher computational cost. scribd.com Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster and suitable for larger systems. scribd.com
In the context of this compound, these methods have been used to explore its conformational landscape. The relative orientation of the acetoxy and carboxylic acid groups is crucial for its reactivity. nih.gov For example, the dihedral angle between the acetoxy group and the naphthalene (B1677914) ring is nearly perpendicular, while the carboxylic acid group is almost coplanar with the ring. researchgate.netnih.gov This specific conformation, determined through a combination of experimental data and computational modeling, influences the accessibility of the reactive centers. researchgate.netnih.gov
Proton transfer is another critical aspect of the reactivity of this compound, particularly in acid- or base-catalyzed reactions. Computational studies on related hydroxy-naphthoic acids have shed light on excited-state intramolecular proton transfer (ESIPT), a process that can be influenced by the molecular structure and environment. researchgate.netrsc.org While direct studies on this compound's ESIPT are less common, the principles derived from similar systems are applicable. These studies often employ a combination of DFT and time-dependent DFT (TD-DFT) to model the potential energy surfaces of both the ground and excited states, revealing the energetic barriers and driving forces for proton transfer. researchgate.net
Theoretical Modeling of Solvation Effects and Electrostatic Interactions
The solvent environment can have a profound impact on reaction rates and mechanisms. Theoretical models that account for solvation effects are therefore essential for a complete understanding of the chemistry of this compound in solution.
Application of Continuum Solvation Models (e.g., Poisson-Boltzmann Equation) to Explain Kinetic Data
Continuum solvation models, such as those based on the Poisson-Boltzmann equation, are a powerful way to incorporate the influence of the solvent without explicitly modeling individual solvent molecules. acs.org These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the essential electrostatic interactions between the solute and the solvent. acs.org
This approach has been successfully applied to explain kinetic data for reactions occurring in micellar solutions, which can be relevant to the behavior of molecules like this compound in certain environments. For example, a treatment based on the non-linearized Poisson-Boltzmann equation was used to explain the displacement of substrates from a micellar phase to the aqueous phase. cdnsciencepub.com This type of modeling can account for specific interactions between counterions and the micellar surface, providing a quantitative explanation for observed kinetic trends. cdnsciencepub.com
Synthesis and Chemical Transformations of 3 Acetoxy 2 Naphthoic Acid Derivatives
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group of 3-acetoxy-2-naphthoic acid is a key site for chemical modification, allowing for the synthesis of various derivatives such as acyl halides, esters, and amides.
Formation of Acyl Halides (e.g., 3-acetoxy-2-naphthoyl chloride)
The conversion of this compound to its corresponding acyl chloride, 3-acetoxy-2-naphthoyl chloride, is a fundamental transformation that activates the carboxylic acid group for further reactions. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Acyl chlorides like 3-acetoxy-2-naphthoyl chloride are highly reactive intermediates. They serve as versatile precursors for the synthesis of esters and amides through nucleophilic acyl substitution reactions. thieme-connect.de For instance, 2-naphthoic acid can be refluxed with thionyl chloride to produce 2-naphthoyl chloride in high yield. chemicalbook.com A similar principle applies to the synthesis of 3-acetoxy-2-naphthoyl chloride from this compound. The reactivity of the acyl chloride group makes it susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives.
Synthesis of Active Esters and Amide Derivatives
Active esters of this compound are valuable intermediates in organic synthesis, particularly in peptide synthesis and for creating bioconjugates. These esters contain a good leaving group, which facilitates the reaction with nucleophiles like amines to form amides. Common methods for synthesizing active esters involve reacting the carboxylic acid with reagents like N-hydroxysuccinimide (NHS) or N-hydroxyphthalimide in the presence of a coupling agent. organic-chemistry.orgtcichemicals.com An alternative method involves the use of triphenylphosphine (B44618) and iodine to activate the carboxylic acid for reaction with the desired alcohol or amine. organic-chemistry.org
The synthesis of amide derivatives from this compound can be achieved by reacting the corresponding acyl chloride with an amine. This reaction is a standard method for forming amide bonds. thieme-connect.de For example, 2-acetoxy-6-naphthoic acid chloride can be reacted with ammonium (B1175870) acetate (B1210297) in a solvent with an ether bond to produce the corresponding amide in high yield. google.com This methodology can be extended to this compound to synthesize its amide derivatives.
Naphthalene (B1677914) Ring Functionalization
Beyond modifications at the carboxylic acid, the naphthalene ring of this compound itself can be functionalized to introduce additional substituents, leading to compounds with altered electronic and steric properties.
Introduction of Additional Substituents (e.g., 3,5-diacetoxy-2-naphthoic acid)
The introduction of further substituents onto the naphthalene ring can be accomplished through various electrophilic aromatic substitution reactions. The synthesis of compounds like 3,5-dihydroxy-2-naphthoic acid provides a precursor that can then be acetylated to form 3,5-diacetoxy-2-naphthoic acid. The dihydroxy derivative has been identified as a potential lead compound in medicinal chemistry research. frontiersin.org The synthesis of such polysubstituted naphthoic acids can sometimes be achieved by employing methods like the Elbs persulfate oxidation on suitably substituted precursors. ias.ac.in
Related Naphthoic Acid Derivatives as Synthetic Precursors and Analogs
The synthesis and reactions of closely related naphthoic acid derivatives, particularly 3-hydroxy-2-naphthoic acid, are integral to the broader chemistry of this class of compounds. These derivatives serve as important precursors and analogs for a variety of applications.
Synthesis of 3-Hydroxy-2-naphthoic Acid Derivatives (e.g., Hydrazides, Azo Compounds)
3-Hydroxy-2-naphthoic acid is a versatile precursor for a range of derivatives, including hydrazides and azo compounds. wikipedia.org
Hydrazides: 3-Hydroxy-2-naphthoic hydrazide is synthesized from 3-hydroxy-2-naphthoic acid. This hydrazide can be further reacted to create a variety of compounds. For instance, it can be used to synthesize Schiff bases by condensation with aldehydes, which have applications as chemosensors. rsc.orgrsc.org It is also a key intermediate for the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles. chemicalbook.com
Azo Compounds: 3-Hydroxy-2-naphthoic acid is a well-known coupling component for the synthesis of azo dyes. wikipedia.org The reaction involves the coupling of a diazonium salt with the activated naphthalene ring of 3-hydroxy-2-naphthoic acid. internationaljournalcorner.com These azo compounds are characterized by their intense colors and are used as dyes and pigments. wikipedia.org The specific position of the azo coupling is typically adjacent to the hydroxyl group. wikipedia.org
Synthesis of 3-Amino-2-naphthoic Acid from Hydroxy Precursors
The synthesis of 3-amino-2-naphthoic acid from its corresponding hydroxy precursor, 3-hydroxy-2-naphthoic acid, is a significant chemical transformation. A primary method for this conversion is a process analogous to the Bucherer reaction, which involves heating the hydroxy precursor with ammonia (B1221849). wikipedia.org This reaction facilitates the substitution of the hydroxyl group with an amino group.
A detailed experimental procedure involves reacting 3-hydroxy-2-naphthoic acid with anhydrous zinc chloride and a concentrated ammonia solution in a high-pressure reactor. chemicalbook.com The reaction is conducted under mechanical stirring, with a gradual increase in temperature to 195°C over three hours, reaching pressures between 1.38 and 2.75 MPa. chemicalbook.com The mixture is then maintained at this temperature for an extended period, typically 72 hours, to ensure the completion of the reaction. chemicalbook.com
The table below outlines the typical reactants and conditions for this synthesis.
| Reactant/Condition | Specification |
| Starting Material | 3-Hydroxy-2-naphthoic acid |
| Reagents | Anhydrous zinc chloride, Ammonia (25-28%) |
| Temperature | 195°C |
| Pressure | 1.38–2.75 MPa |
| Reaction Time | 72 hours |
| Purification | Recrystallization from absolute ethanol (B145695) |
| Final Product | 3-Amino-2-naphthoic acid |
Chemical Transformation of 6-Acetoxy-2-naphthoic Acid and its Role in Polymerization Studies
6-Acetoxy-2-naphthoic acid is a crucial monomer in the field of materials science, particularly for the synthesis of high-performance thermotropic liquid crystal polymers (LCPs). These polymers are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. The primary chemical transformation of 6-acetoxy-2-naphthoic acid is its polycondensation, often in conjunction with other monomers like 4-acetoxybenzoic acid (ABA). acs.org
The polymerization process is typically a bulk polycondensation carried out at high temperatures, which involves an exchange reaction between the acetoxyaryl groups and carboxylic acid groups, leading to the elimination of acetic acid. acs.org The kinetics of this polymerization have been studied, revealing that the reactions generally follow second-order kinetics. acs.orgmdpi.com The mechanism of the copolymerization of 6-acetoxy-2-naphthoic acid (ANA) and ABA is complex; it begins with an acidolysis mechanism and transitions to a phenolysis mechanism in the later stages of the reaction at temperatures ranging from 195 to 325 °C. acs.org
One of the most notable commercial LCPs produced using a derivative of this compound is Vectra®, a copolyester of 6-hydroxy-2-naphthoic acid and p-hydroxybenzoic acid. mdpi.com In the industrial synthesis, the hydroxy precursors are first acetylated to form 6-acetoxy-2-naphthoic acid and 4-acetoxybenzoic acid, which then undergo polymerization. acs.orgmdpi.com
The table below summarizes a typical polymerization system involving 6-acetoxy-2-naphthoic acid.
| Parameter | Description |
| Monomers | 6-Acetoxy-2-naphthoic acid (ANA), 4-Acetoxybenzoic acid (ABA) |
| Polymerization Type | Bulk polycondensation |
| Byproduct | Acetic acid |
| Key Process | Melt-state exchange reaction between acetoxyaryl and carboxylic acid groups. acs.org |
| Resulting Polymer | Wholly aromatic, thermotropic copolyester (Liquid Crystal Polymer) |
Furthermore, 6-acetoxy-2-naphthoic acid is utilized in the synthesis of poly(oxy-2,6-naphthalenediylcarbonyl) (PON) whiskers. kpi.ua These are single extended-chain crystals formed directly during a high-temperature solution polycondensation reaction. kpi.ua The formation and morphology of these whiskers are highly dependent on polymerization conditions such as the polarity of the solvent, monomer concentration, and stirring. kpi.ua For instance, less polar solvents and low monomer concentrations without stirring are favorable for producing PON whiskers. kpi.ua
| Factor | Optimal Condition for Whisker Formation |
| Solvent Polarity | Less polar (e.g., liquid paraffin) |
| Monomer Concentration | Low |
| Stirring | None |
Advanced Research Applications of 3 Acetoxy 2 Naphthoic Acid and Its Derivatives
Reagents and Building Blocks in Organic Synthesis
The naphthalene (B1677914) scaffold, functionalized with both a carboxylic acid and an acetoxy group, provides a versatile platform for the construction of complex molecular architectures. This section explores the application of 3-acetoxy-2-naphthoic acid and its related compounds as acyl donors and precursors in the synthesis of valuable organic molecules.
While direct applications of this compound as an intermolecular acyl donor are not extensively documented in readily available literature, the inherent reactivity of the acyl group is fundamental to its chemistry. The transfer of the acetyl group is a key step in many reactions, and the carboxylic acid moiety can be activated to participate in acylation reactions.
A relevant transformation is the intramolecular Friedel-Crafts acylation of naphthoic acid derivatives. epa.govnih.govresearchgate.netrsc.org This type of reaction, where the acyl group attacks the aromatic ring of the same molecule, is a powerful method for the synthesis of polycyclic aromatic compounds. For instance, palladium-catalyzed C8-arylation of α-naphthoic acids can be followed by an intramolecular Friedel-Crafts acylation to produce benzanthrone (B145504) derivatives. nih.govresearchgate.netrsc.org This cascade reaction highlights the potential of the naphthoic acid structure to undergo intramolecular acylation, a process that is fundamental to the construction of complex fused-ring systems.
The general mechanism for a Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction. masterorganicchemistry.com While typically initiated from acyl chlorides or anhydrides, intramolecular variants with carboxylic acids can also be facilitated, particularly when the reacting groups are held in close proximity. masterorganicchemistry.com
The deacetylated form of this compound, 3-hydroxy-2-naphthoic acid, is a significant precursor in the synthesis of a wide array of dyes and pigments. wikipedia.orgguidechem.com This compound serves as a crucial coupling component in the formation of azo dyes, a large and commercially important class of colored compounds. wikipedia.orgwikipedia.org
The synthesis of these dyes typically involves an azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound, in this case, 3-hydroxy-2-naphthoic acid or its derivatives. wikipedia.org The hydroxyl group on the naphthalene ring activates the aromatic system, directing the electrophilic diazonium ion to couple at the adjacent carbon atom. wikipedia.org
A prominent example is the synthesis of Naphthol AS, which are anilides of 3-hydroxy-2-naphthoic acid. wikipedia.orgucj.org.ua These compounds are key intermediates that, upon reaction with diazonium salts, produce insoluble azo pigments with deep and vibrant colors. wikipedia.orgchimia.ch The specific anilide used influences the final color and properties of the pigment. For instance, the condensation of 3-hydroxy-2-naphthoic acid with aniline, catalyzed by phosphorus (III) compounds, yields 3-hydroxy-2-naphthoic acid anilide, a precursor to various pigments. ucj.org.ua
The following table provides examples of pigments synthesized from 3-hydroxy-2-naphthoic acid derivatives:
| Pigment Name | Precursors | Application |
| Lithol Rubine BK | 3-Hydroxy-2-naphthoic acid and a diazotized amine | Printing inks, plastics, paints |
| Naphthol AS pigments | 3-Hydroxy-2-naphthoic acid anilides (Naphthol AS) and various diazonium salts | Textile dyeing, printing inks, plastics |
| Pigment Red 170 | A derivative of 3-hydroxy-2-naphthoic acid and a specific diazonium salt | Automotive coatings, plastics, high-quality printing inks |
Probes for Biochemical and Biophysical Studies
The fluorescent properties and reactive handles of naphthoic acid derivatives make them highly suitable for the design of molecular probes to investigate biological systems. These probes can be tailored to report on specific enzyme activities, detect biologically relevant anions, or be used in advanced labeling strategies.
Esters of naphthols are recognized as useful substrates for the determination of esterase activity. nih.gov The hydrolysis of the ester bond by an esterase, a type of hydrolase, liberates the corresponding naphthol, which can often be detected by its fluorescence. researchgate.net This principle is the basis for many fluorogenic enzyme assays. mdpi.com
While direct studies employing this compound as a substrate for specific hydrolases are not extensively detailed, the general utility of naphthyl esters in this context is well-established. nih.gov Carboxylesterases, for example, are a class of enzymes that hydrolyze carboxylesters to their corresponding alcohol and carboxylic acid. nih.gov The hydrolysis of this compound by a carboxylesterase would yield 3-hydroxy-2-naphthoic acid and acetic acid. The increase in the fluorescence of the product compared to the substrate could be used to monitor the enzyme's activity.
The following table outlines the general principle of using a naphthyl ester in a fluorogenic hydrolase assay:
| Component | Role | Detection Principle |
| Naphthyl Ester (e.g., this compound) | Enzyme Substrate | Low or no fluorescence |
| Hydrolase (e.g., Esterase) | Catalyst | Hydrolyzes the ester bond |
| Naphthol Product (e.g., 3-Hydroxy-2-naphthoic acid) | Reporter Molecule | Increased fluorescence upon formation |
Naphthoic acid derivatives are excellent scaffolds for the design of fluorescent probes due to their inherent photophysical properties, which can be modulated by chemical modifications. nih.gov A significant area of application is in the development of probes based on Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.gov ESIPT is a photophysical process that can lead to a large Stokes shift, which is advantageous in fluorescence imaging as it minimizes self-quenching and background interference. researchgate.net 3-Hydroxy-2-naphthoic acid itself has been studied as an ESIPT probe. researchgate.net
Furthermore, derivatives of naphthoic acid have been engineered to act as selective chemosensors for specific analytes. For example, a "turn-on" fluorescent probe based on 3-amino-2-naphthoic acid has been developed for the sensitive and selective detection of the cyanate (B1221674) anion (CNO⁻). nih.gov In this system, the reaction of the probe with cyanate triggers a significant enhancement in fluorescence, allowing for the quantification of this biologically relevant anion. nih.gov The detection limit for cyanate using this probe was found to be as low as 260 nM. nih.gov
The following table summarizes the characteristics of some fluorescent probes based on naphthoic acid derivatives:
| Probe Type | Target Analyte | Principle of Detection | Reference |
| ESIPT Probe | Protic environment | Modulation of excited-state intramolecular proton transfer | researchgate.net |
| "Turn-on" Fluorescent Probe | Cyanate anion (CNO⁻) | Reaction with the analyte leading to increased fluorescence | nih.gov |
| Fluorescent Probe | Advanced Glycation End-products (AGEs) | Screening of AGE breakers | nih.gov |
The functional groups on this compound and its derivatives provide handles for their incorporation into bioorthogonal labeling and conjugation strategies. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. semanticscholar.org
A prominent strategy in this field is "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.gov The carboxylic acid or hydroxyl group of a naphthoic acid derivative can be functionalized with an azide (B81097) or an alkyne. This allows the naphthoic acid scaffold, which can serve as a fluorescent reporter, to be "clicked" onto a biomolecule of interest that has been modified with the complementary reactive partner. springernature.comnih.gov This approach is widely used for the site-specific labeling of proteins, nucleic acids, and other biomolecules for imaging and functional studies. semanticscholar.orgnih.gov Naphthalimide-tetrazine probes have been developed for bioorthogonal fluorogenic labeling, demonstrating the utility of the naphthalene core in these applications. bohrium.com
The following table outlines a general strategy for the bioorthogonal labeling of a biomolecule using a naphthoic acid-derived probe:
| Step | Description | Key Reagents |
| 1. Functionalization of Naphthoic Acid | Introduction of a bioorthogonal handle (e.g., azide or alkyne) onto the naphthoic acid scaffold. | Naphthoic acid derivative, azide or alkyne source |
| 2. Modification of Biomolecule | Incorporation of the complementary bioorthogonal handle into the target biomolecule. | Biomolecule, alkyne or azide source |
| 3. Bioorthogonal Ligation ("Click" Reaction) | The functionalized naphthoic acid probe is reacted with the modified biomolecule under biocompatible conditions. | Labeled biomolecule, functionalized naphthoic acid probe, catalyst (if required) |
| 4. Detection/Imaging | The labeled biomolecule can be detected or imaged via the properties of the naphthoic acid probe (e.g., fluorescence). | Microscopy, spectroscopy |
Applications in Materials Science (via related naphthoic acid derivatives)
The rigid, planar structure of the naphthalene ring makes naphthoic acid derivatives valuable precursors in the field of materials science. researchgate.net These derivatives serve as monomers for the synthesis of high-performance wholly aromatic polyesters, which are known for their exceptional thermal stability and mechanical strength. acs.org
Monomers in Polymer Synthesis and Copolycondensation Studies
While direct polymerization studies of this compound are not extensively documented in readily available literature, its isomers and related derivatives, particularly 6-hydroxy-2-naphthoic acid and 6-acetoxy-2-naphthoic acid, are pivotal monomers in the creation of advanced polymers. These compounds are primarily used in the synthesis of thermotropic liquid crystal polyesters (LCPs).
One of the most significant applications is in the production of copolyesters through reaction with p-hydroxybenzoic acid. researchgate.netgoogle.com The acetate (B1210297) derivatives, such as 6-acetoxy-2-naphthoic acid and p-acetoxybenzoic acid, are often the preferred reactants for the condensation reaction. google.com This process typically involves melt polycondensation at high temperatures, leading to the formation of a random copolymer with a high molecular weight. mdpi.com
The resulting wholly aromatic polyesters are characterized by their ability to form a thermotropic melt phase, which allows them to be melt-processed into high-strength fibers and molded articles. google.com These materials exhibit excellent thermal stability and chemical resistance. acs.org
A notable example of a homopolymer derived from a related naphthoic acid is poly(oxy-2,6-naphthalenediylcarbonyl) (PON). This polymer can be synthesized from 2-acetoxy-6-naphthoic acid through high-temperature solution polycondensation. kpi.ua Research has shown that under specific conditions, such as the use of a less-polar solvent and the absence of stirring, PON can be produced in the form of single-crystal whiskers. kpi.ua These whiskers exhibit a high degree of molecular orientation, with the polymer chains aligned along the long axis of the crystal, contributing to their exceptional thermal stability. kpi.ua
Copolycondensation studies have also been conducted with other derivatives, such as 6-hydroxy-5-phenyl-2-naphthoic acid, which can be copolymerized with 4-hydroxybenzoic acid. acs.org The introduction of such bulky side groups is a strategy to modify the properties of the resulting polyesters, such as their melting temperatures and crystallinity. acs.orgacs.org
The synthesis of these polyesters can be carried out through direct self-condensation of the aromatic hydroxy acids in the presence of a suitable catalyst. google.com However, the use of acetylated reactants is often favored to prevent issues such as decarboxylation at the high temperatures required for polymerization. google.com
| Monomer(s) | Resulting Polymer/Copolymer | Synthesis Method | Key Findings/Properties |
|---|---|---|---|
| 6-acetoxy-2-naphthoic acid | Poly(oxy-2,6-naphthalenediylcarbonyl) (PON) | High-temperature solution polycondensation | Formation of single-crystal whiskers with high thermal stability. kpi.ua |
| 6-hydroxy-2-naphthoic acid and p-hydroxybenzoic acid | Wholly aromatic copolyester | Melt polycondensation | Thermotropic liquid crystalline behavior; suitable for melt processing into high-strength materials. google.com |
| 6-acetoxy-2-naphthoic acid and p-acetoxybenzoic acid | Wholly aromatic copolyester | Melt polycondensation | Preferred reactants for condensation, leading to polymers with high intrinsic viscosity. google.com |
| 6-hydroxy-5-phenyl-2-naphthoic acid and 4-hydroxybenzoic acid | Wholly aromatic copolyester | Melt polycondensation | Forms liquid crystalline mesophases above their melting temperatures. acs.orgacs.org |
Emerging Research Frontiers and Future Perspectives
Exploration of Undiscovered Reactivity Patterns and Synthetic Pathways
The reactivity of 3-acetoxy-2-naphthoic acid is largely governed by the interplay between the acetoxy and carboxylic acid groups, and the naphthalene (B1677914) ring system. Future research is poised to uncover novel reactivity patterns and synthetic routes stemming from these functionalities.
Intramolecular reactions are particularly dependent on the spatial relationship between the reacting groups. nih.gov Subtle structural changes can lead to different relationships between nucleophilic and electrophilic centers, thereby opening up different reaction mechanisms. nih.gov For instance, the hydrolysis of structurally related naphthyl esters is an area of active study to understand the relationship between conformation and reactivity. nih.gov
Computational studies on substituted naphthoic acids have shown that the introduction of electron-donating or electron-withdrawing groups can significantly influence the electronic properties and, consequently, the reactivity of the molecule. sciencepublishinggroup.comajpchem.org Such substitutions can alter the molecule's total energy, HOMO-LUMO gap, chemical hardness, and dipole moment, thereby tuning its reactivity for specific synthetic transformations. sciencepublishinggroup.comajpchem.org
Future synthetic explorations could focus on:
Lewis-acid-catalyzed rearrangements: Unexpected rearrangements of related structures like oxabenzonorbornadienes have led to novel naphthoic acid derivatives. nih.govacs.org Similar catalytic approaches with this compound could yield previously uncharacterized molecular scaffolds.
Cross-coupling reactions: The naphthalene core provides multiple sites for the introduction of new functional groups through various cross-coupling methodologies, enabling the synthesis of a diverse library of derivatives.
Polymerization monomers: The bifunctional nature of this compound could be exploited for the synthesis of novel polyesters or other polymers with unique properties.
Integration with Advanced High-Throughput Screening Methodologies for Catalytic Activity
The ester linkage in this compound makes it a potential substrate for hydrolytic enzymes like esterases and lipases. High-throughput screening (HTS) methodologies are powerful tools for rapidly assessing the catalytic activity of large libraries of enzymes. nih.govresearchgate.netnih.govresearchgate.net
Advanced HTS assays for esterase and lipase (B570770) activity often employ chromogenic or fluorogenic substrates. nih.govresearchgate.net However, there is a growing interest in developing assays that use non-chromogenic, more natural substrates. nih.gov Methodologies that detect the release of acid upon hydrolysis, for instance, can be adapted for HTS formats. nih.govresearchgate.net
Future research in this area could involve:
Developing specific HTS assays: Designing HTS protocols where this compound or its derivatives serve as substrates to screen for novel esterases with specific activity and enantioselectivity. nih.govresearchgate.net
Enzyme evolution: Using directed evolution in conjunction with HTS to engineer esterases or lipases with enhanced activity towards this compound, potentially for applications in biocatalysis or bioremediation. researchgate.net
Inhibitor screening: Utilizing the hydrolysis of this compound as a reporter reaction to screen for inhibitors of specific esterases, which could have therapeutic applications.
Rational Design and Synthesis of Novel Derivatives with Tuned Reactivity or Spectroscopic Properties
The rational design and synthesis of novel derivatives of this compound hold immense promise for creating molecules with tailored properties. By modifying the substituents on the naphthalene ring or altering the ester and carboxylic acid groups, it is possible to fine-tune both the reactivity and spectroscopic characteristics of the molecule.
Computational modeling can play a crucial role in predicting how different substituents will affect the electronic and steric properties of the molecule, thereby guiding the synthetic efforts. sciencepublishinggroup.comajpchem.org For instance, the introduction of specific functional groups can modulate the molecule's absorption and fluorescence properties. nih.govmdpi.com
Key areas for future development include:
Fluorescent probes: The naphthalene moiety is a well-known fluorophore. By conjugating different chemical entities to the this compound backbone, it may be possible to create fluorescent probes for various biological targets. nih.gov For example, derivatives of 2-naphthoic acid have been explored for the development of fluorescent probes for P2Y14 receptors. nih.gov
Photoresponsive materials: The spectroscopic properties of naphthoic acid derivatives can be tuned to create materials that respond to light in specific ways, with potential applications in optical data storage or as molecular switches. ajpchem.org
Catalysts: The introduction of metal-coordinating groups could transform derivatives of this compound into novel catalysts for organic synthesis.
Cross-Disciplinary Applications in Chemical Biology, Sensor Development, and Advanced Materials Science
The versatile structure of this compound and its derivatives opens up a wide range of potential applications across multiple scientific disciplines.
Chemical Biology:
Enzyme inhibitors: Derivatives of naphthoic acid have been investigated as inhibitors of enzymes such as lactate (B86563) dehydrogenase. frontiersin.orgfrontiersin.org The rational design of this compound derivatives could lead to potent and selective inhibitors for other enzymes of therapeutic interest.
Molecular probes: As mentioned earlier, fluorescent derivatives could be used to visualize and study biological processes in living cells. nih.govnih.gov
Sensor Development:
Chemosensors: The naphthalene scaffold is a common component in fluorescent chemosensors for the detection of metal ions and other analytes. tandfonline.com By incorporating appropriate recognition moieties, derivatives of this compound could be developed into highly sensitive and selective sensors.
Advanced Materials Science:
Polymers: Naphthalene-based polymers are known for their high thermal stability and unique optical properties. this compound could serve as a monomer for the synthesis of novel polyesters with tailored properties.
Organic electronics: Naphthalene derivatives are being explored for use in organic solar cells and other electronic devices. acs.orgrsc.orgrsc.org The specific electronic properties of this compound derivatives could be harnessed for such applications.
The following table provides a summary of the potential applications of this compound derivatives in these emerging fields.
| Research Area | Potential Application of this compound Derivatives |
| Chemical Biology | Enzyme Inhibitors, Fluorescent Probes |
| Sensor Development | Chemosensors for Metal Ions and other Analytes |
| Advanced Materials | High-Performance Polymers, Organic Electronics |
Q & A
Q. What is the standard synthetic route for 3-Acetoxy-2-naphthoic acid, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via acetylation of 3-hydroxy-2-naphthoic acid using acetic anhydride in the presence of concentrated sulfuric acid as a catalyst. The reaction is performed under reflux for 10 minutes, followed by recrystallization in aqueous ethanol to obtain pale yellow crystals . Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the acetyl group and controlling the reaction time to avoid over-acetylation.
Q. What structural features of this compound are critical for its reactivity in hydrolysis studies?
The dihedral angles between functional groups significantly influence reactivity. The acetoxy group forms an 89.3° angle with the aromatic plane, while the carboxylic acid group is nearly coplanar (8.9° angle), enabling intramolecular interactions. These spatial arrangements affect nucleophilic attack efficiency during hydrolysis . Additionally, the R22(8) hydrogen-bonding motif between carboxylic acid dimers stabilizes the crystal lattice, potentially slowing hydrolysis in the solid state .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Single-crystal X-ray diffraction is essential for resolving its molecular conformation and packing. Key parameters include a monoclinic P21/n space group with unit cell dimensions a = 10.235 Å, b = 4.739 Å, c = 23.087 Å, and β = 101.06° . For solution-phase analysis, NMR can confirm the acetyl and carboxylic proton environments, while IR spectroscopy identifies characteristic C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for acid) .
Advanced Research Questions
Q. How do structural isomers of naphthyl esters (e.g., this compound vs. 2-carboxy-1-naphthyl acetate) exhibit divergent hydrolysis mechanisms?
Despite similar functional groups, hydrolysis pathways differ due to steric and electronic effects. For example, this compound’s near-coplanar carboxylic acid group facilitates intramolecular acid-catalyzed ester hydrolysis, whereas 2-carboxy-1-naphthyl acetate’s orthogonal ester-carboxylic acid arrangement (80.34° dihedral angle) promotes intermolecular mechanisms . Computational modeling (e.g., DFT) can quantify activation barriers for these pathways .
Q. What role does crystal packing play in modulating the stability and reactivity of this compound?
The compound forms stacked layers along crystallographic [100] and [010] directions, stabilized by O–H···O hydrogen bonds (2.63 Å) between carboxylic acid dimers and weaker C–H···O interactions (2.85 Å). This packing reduces solvent accessibility, delaying hydrolysis in crystalline form compared to solution phase . Differential scanning calorimetry (DSC) can correlate melting points (458–459 K) with thermal stability under varying humidity .
Q. How can this compound serve as a template for structure-based drug design, as seen in P2Y14 receptor antagonists?
Its naphthoic acid scaffold provides rigidity and π-π stacking potential for receptor binding. Modifications at the acetoxy group (e.g., fluorophore conjugation) enable fluorescent probe development without compromising affinity. Docking studies using homology models of P2Y14R reveal that elongation of the piperidine side chain maintains binding pockets, as demonstrated in derivatives with sub-nanomolar Ki values . Flow cytometry assays with Alexa Fluor 488 conjugates (e.g., MRS4174) validate receptor specificity .
Q. What contradictions exist in reported crystallographic data for this compound, and how should researchers address them?
Discrepancies in dihedral angles (e.g., 89.3° vs. 86.5° for α-naphthyl acetate) may arise from differing refinement protocols or hydrogen-bonding environments . To resolve these, cross-validate data using high-resolution synchrotron XRD and refine H-atom positions via neutron diffraction. Additionally, compare isotropic displacement parameters (Uiso) across studies to assess thermal motion effects .
Methodological Notes
- Contradiction Analysis : When comparing hydrolysis rates, account for solvent polarity, temperature, and crystallinity. For example, aqueous ethanol accelerates hydrolysis compared to chloroform due to increased nucleophilicity .
- Crystallography : Use SHELXL for refinement and Mercury software for visualizing hydrogen-bonding networks. Report R-factors (e.g., R = 0.063) and residual electron density maps to ensure data reliability .
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via gradient recrystallization to isolate high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
